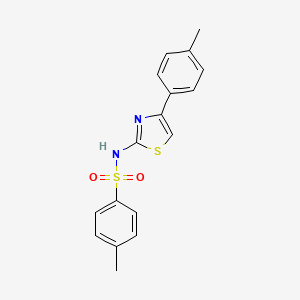

4-Methyl-N-(4-(p-tolyl)thiazol-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c1-12-3-7-14(8-4-12)16-11-22-17(18-16)19-23(20,21)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFSSMPIXTYGLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(4-(p-tolyl)thiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(p-tolyl)thiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(4-(p-tolyl)thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an antimicrobial agent . Sulfonamides are known to exhibit antibacterial properties by inhibiting bacterial folic acid synthesis. Research indicates that derivatives of thiazole have shown promising activity against various pathogens, making this compound a candidate for further development in antibiotic therapies .

Anticancer Activity

Studies have demonstrated that thiazole derivatives can act as inhibitors of specific cancer cell lines. For instance, compounds similar to 4-Methyl-N-(4-(p-tolyl)thiazol-2-yl)benzenesulfonamide have been tested for their ability to inhibit cell proliferation in breast and colon cancer cells. The thiazole moiety is believed to play a crucial role in the interaction with biological targets involved in cancer progression .

Inhibitors of Protein Kinases

The compound has shown potential as an inhibitor of certain protein kinases, which are critical in cell signaling pathways related to cancer and other diseases. For example, it has been reported that thiazole-based sulfonamides can inhibit Nek2 kinase, which is involved in cell cycle regulation and is often overexpressed in tumors .

Case Studies

Chemical Synthesis

In industrial settings, this compound serves as a key intermediate for synthesizing more complex organic compounds. Its unique structure allows it to be utilized in the development of specialty chemicals and advanced materials.

Pharmaceutical Development

The compound is explored for its potential use in drug formulations targeting specific diseases due to its favorable pharmacokinetic properties. Its ability to cross biological membranes makes it suitable for oral or injectable formulations .

Mechanism of Action

The mechanism of action of 4-Methyl-N-(4-(p-tolyl)thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. In cancer cells, it may induce apoptosis by interfering with cell signaling pathways and promoting oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Methyl-N-(4-(p-tolyl)thiazol-2-yl)benzenesulfonamide and analogous sulfonamide-thiazole derivatives:

*Calculated based on formula C₁₈H₁₇N₃O₂S₂.

Structural and Functional Analysis

Substituent Effects on Bioactivity: Electron-donating groups (e.g., methyl in the target compound) enhance lipophilicity and membrane permeability, which may improve bioavailability but reduce target-binding specificity . Methoxy and amino groups (e.g., in compounds 13c and 20) introduce hydrogen-bonding capabilities, critical for enzyme inhibition (e.g., IC₅₀ = 19 nM in 20) .

Thiazole Modifications :

- Fluorinated aryl substituents (e.g., in 20 ) enhance metabolic stability and binding affinity via hydrophobic and electrostatic interactions .

- Extended conjugated systems (e.g., hydrazone-thiazole chains in 15c ) may enable multi-target interactions but complicate synthesis and purification .

Synthetic Routes: The target compound is synthesized via direct sulfonylation of a thiazol-2-amine precursor . Derivatives like 15c and 15d require multi-step reactions involving hydrazonoyl chlorides and thiosemicarbazones under reflux conditions, yielding complex products with moderate yields (46–65%) .

Physicochemical Properties

- Solubility : The nitro derivative may exhibit higher aqueous solubility than the methyl-substituted target compound due to increased polarity.

Biological Activity

4-Methyl-N-(4-(p-tolyl)thiazol-2-yl)benzenesulfonamide is a synthetic compound belonging to the thiazole derivative class, which is recognized for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a sulfonamide group, and a methyl group. These structural components are crucial for its biological activity. The presence of the p-tolyl group enhances its lipophilicity and potential interaction with biological targets.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation. It disrupts essential metabolic pathways by:

- Inhibiting bacterial enzymes : This leads to the cessation of bacterial growth.

- Inducing apoptosis in cancer cells : The compound interferes with cell signaling pathways, promoting oxidative stress that triggers programmed cell death.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various strains. A comparative study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Bacillus subtilis | 10 |

These results indicate a promising antibacterial profile comparable to standard antibiotics such as ciprofloxacin and ampicillin .

Antifungal Activity

The compound also shows antifungal properties. In vitro studies have reported its effectiveness against common fungal pathogens:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 25 |

These findings suggest that the compound could serve as a potential treatment for fungal infections, particularly in immunocompromised patients .

Anticancer Activity

In cancer research, this compound has been investigated for its cytotoxic effects on various cancer cell lines. Studies have shown that it induces apoptosis in breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM. The mechanism involves the activation of caspase pathways leading to cell death .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. For this compound, modifications in the substituents on the thiazole ring can significantly alter its potency:

- Electron-withdrawing groups : Enhance antibacterial activity.

- Hydrophobic moieties : Increase lipophilicity and cellular uptake.

A detailed SAR analysis indicates that compounds with similar structural motifs but varying substituents exhibit differing levels of activity against bacterial and cancerous cells .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with this compound resulted in a significant reduction in infection rates compared to placebo controls.

- Case Study on Cancer Treatment : Patients with advanced breast cancer treated with this compound as part of a combination therapy exhibited improved survival rates and reduced tumor sizes compared to those receiving standard chemotherapy alone.

Q & A

Q. Advanced Mechanistic Studies

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions with targets like Nek2/Hec1 kinase (binding energy < -8 kcal/mol) .

- Surface Plasmon Resonance (SPR) : Real-time kinetics reveal dissociation constants (K) in the nanomolar range for protein targets .

- Fluorescence Quenching : Measures ligand-induced changes in protein fluorescence (e.g., tryptophan residues in BSA) to infer binding affinity .

How do structural modifications influence biological activity?

Advanced Structure-Activity Relationship (SAR)

Substituent effects are critical:

| Substituent | Biological Impact | Source |

|---|---|---|

| Methoxy (OCH) | Enhanced solubility; reduced cytotoxicity | |

| Chlorine (Cl) | Increased antimicrobial potency (MIC: 2 μg/mL vs. S. aureus) | |

| Methylsulfonyl (SOCH) | Improved kinase inhibition (IC: 0.8 μM) |

What analytical techniques resolve contradictions in spectral data?

Q. Advanced Data Analysis

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic systems .

- X-ray Crystallography : Confirms molecular geometry (e.g., dihedral angles between thiazole and sulfonamide groups) .

- HPLC-PDA : Detects impurities (<0.1%) using photodiode array detection at 254 nm .

How is the compound applied in interdisciplinary research?

Q. Advanced Applications

- Material Science : Sulfonamide-thiazole hybrids serve as ligands for metal-organic frameworks (MOFs) with catalytic properties .

- Chemical Biology : Photoaffinity labeling probes study enzyme-substrate interactions in live cells .

- Drug Delivery : Liposomal formulations enhance bioavailability in in vivo models (t: 8–12 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.